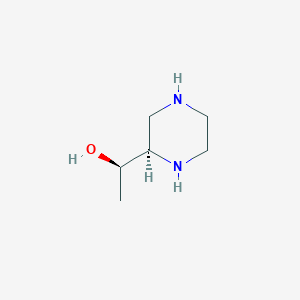

(R)-1-((R)-piperazin-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

1036741-10-2; 2007910-33-8 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.191 |

IUPAC Name |

(1R)-1-[(2R)-piperazin-2-yl]ethanol |

InChI |

InChI=1S/C6H14N2O/c1-5(9)6-4-7-2-3-8-6/h5-9H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

YVHVHZUKKIGCAF-PHDIDXHHSA-N |

SMILES |

CC(C1CNCCN1)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for the Enantioselective Preparation of R 1 R Piperazin 2 Yl Ethan 1 Ol

Stereoselective Total Synthesis Routes

The total synthesis of enantiomerically pure piperazines, such as (R)-1-((R)-piperazin-2-yl)ethan-1-ol, relies on precise control over the formation of stereocenters. Methodologies are broadly categorized into diastereoselective, enantioselective, and chiral pool-based approaches, each offering unique advantages in constructing the piperazine (B1678402) scaffold.

Diastereoselective Approaches to the Piperazinyl Scaffold

Diastereoselective strategies are fundamental in creating specific stereoisomers by influencing the formation of a new chiral center in a molecule that already contains one. These methods often leverage substrate control or reagent control to achieve high diastereoselectivity.

One prominent method involves the intramolecular hydroamination of aminoalkenes. For instance, a modular synthesis of 2,6-disubstituted piperazines has been developed using a highly diastereoselective intramolecular palladium-catalyzed hydroamination as the key step. rsc.orgorganic-chemistry.org The required aminoalkene substrates are prepared from homochiral cyclic sulfamidates derived from amino acids, ensuring that the initial stereochemistry directs the formation of the subsequent stereocenter during cyclization. organic-chemistry.org This approach has been shown to produce the trans diastereomer with high selectivity, a preference confirmed by X-ray crystallography which revealed the piperazine ring adopting a twist-boat conformation. rsc.org

Another approach is the catalytic dimerization of 3-aminooxetanes, which proceeds via a [3+3] annulation to yield piperazine derivatives with excellent diastereoselectivity. rsc.org This method, utilizing cooperative indium/diphenyl phosphate (B84403) catalysis, produces piperazines with hydroxymethyl groups that can serve as handles for further functionalization. rsc.org Furthermore, visible light-mediated epimerization has been demonstrated as a technique to convert less stable piperazine diastereomers into their more thermodynamically stable counterparts with high yields and stereoselectivities. nih.gov

Enantioselective Catalytic Synthesis Strategies

Enantioselective catalysis is a powerful tool for generating chiral molecules from achiral or racemic precursors. This is often achieved using chiral metal catalysts or organocatalysts that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Asymmetric hydrogenation is a premier method for the enantioselective synthesis of chiral piperazines. One effective strategy involves the hydrogenation of prochiral pyrazine (B50134) precursors. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These piperazin-2-one (B30754) products can be readily reduced to the corresponding chiral piperazines without any loss of optical purity. dicp.ac.cn

A different approach utilizes the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This method furnishes a wide array of chiral piperazines, including 3-substituted and 2,3-disubstituted derivatives, with enantiomeric excesses reaching up to 96%. acs.org The practicality of this method is highlighted by its scalability and successful application in the concise synthesis of drug molecules. acs.org

Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperazine Synthesis This table is interactive and can be sorted by clicking on the headers.

| Catalyst System | Substrate Type | Product | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd(TFA)₂ / (S)-Segphos | 5,6-disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | 90% | dicp.ac.cn |

| [Ir(cod)Cl]₂ / (R)-C3*-TunePhos | Alkyl halide-activated pyrazines | Chiral piperazines | 96% | acs.org |

The stereocontrolled formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is crucial for building the substituted piperazine framework.

A notable enantioselective C-C bond-forming reaction is the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-one enolates. rsc.orgnih.govnih.gov This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are versatile precursors to the corresponding piperazines. nih.govcaltech.edu Using a chiral palladium catalyst derived from an electron-deficient PHOX ligand, a broad range of chiral piperazinones can be synthesized in high yields and enantioselectivities. nih.govcaltech.edu

For C-N bond formation, the nitro-Mannich (or aza-Henry) reaction provides a powerful route to stereodefined 1,2-diamines, which are key precursors for piperazinones. beilstein-journals.org This reaction has been used as the key stereochemical-determining step in the diastereoselective synthesis of complex piperazin-2-ones. beilstein-journals.org Additionally, tandem hydroamination and asymmetric transfer hydrogenation reactions have been employed for the catalytic enantioselective synthesis of piperazines. rsc.org

Chiral Pool Synthesis Utilizing Natural or Readily Available Precursors

Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as amino acids and their derivatives, as starting materials. This approach is highly effective for constructing complex chiral molecules.

A common strategy involves starting from α-amino acids to produce enantiomerically pure 2-substituted piperazines with orthogonal protecting groups, allowing for selective functionalization at different positions. acs.orgrsc.org For example, a divergent six-step synthesis has been developed to transform various chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org Other documented chiral precursors include:

(S)-Aspartate and (S)-Glutamate: Used in a five-step synthesis to prepare homologous piperazine-alkanols. researchgate.net

R-(−)-Phenylglycinol: Employed as a chiral auxiliary for the asymmetric synthesis of (R)-(+)-2-methylpiperazine. rsc.org

L-Proline: Utilized to synthesize homochiral bicyclic piperazines through the reduction of diketopiperazine derivatives. rsc.org

Amino Acid-Derived Aziridines: The regioselective ring-opening of these chiral aziridines with amino acid methyl esters provides a pathway to cis-2,5-disubstituted homochiral piperazines. rsc.org

Kinetic Resolution Methods for Enantiomeric Enrichment

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

A highly effective method for the kinetic resolution of piperazines involves asymmetric lithiation using a chiral base. The use of n-butyllithium (n-BuLi) in combination with the chiral ligand (−)-sparteine or a (+)-sparteine surrogate can deprotonate one enantiomer of an N-Boc protected piperazine faster than the other. mdpi.comacs.org Subsequent trapping of the lithiated intermediate with an electrophile yields a functionalized piperazine, while the unreacted starting material is recovered with high enantiomeric enrichment. nih.govacs.org This method has been successfully applied to 2-arylpiperazines, achieving enantiomer ratios (er) up to 99:1. nih.govacs.org

Another approach employs chiral acylating agents. Chiral hydroxamic acids have been shown to be effective for the kinetic resolution of various N-heterocycles, including piperazines, providing good selectivity for the isolation of enantioenriched products. nih.gov

Table 2: Kinetic Resolution of 2-Arylpiperazines via Asymmetric Lithiation This table is interactive and can be sorted by clicking on the headers.

| Substrate (Racemic) | Chiral Ligand | Recovered Piperazine Yield | Recovered Piperazine (er) | Functionalized Product Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-2-(4-fluorophenyl)piperazine | (+)-sparteine | 40% | 99:1 | 32% | acs.org |

| N-Boc-2-(4-chlorophenyl)piperazine | (+)-sparteine | 44% | 98:2 | 28% | acs.org |

| N-Boc-2-(4-methylphenyl)piperazine | (+)-sparteine | 38% | 98:2 | 30% | acs.org |

Enzyme-Catalyzed Kinetic Resolution

Enzyme-catalyzed kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of 1-(piperazin-2-yl)ethan-1-ol, lipases are particularly suitable enzymes due to their broad substrate specificity and high enantioselectivity in the acylation of alcohols.

In a typical procedure, the racemic N-protected 1-(piperazin-2-yl)ethan-1-ol is subjected to transesterification with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol. Subsequent deprotection of the separated enantiomers yields the desired this compound. The choice of the N-protecting group, enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity and yield. While specific data for the target molecule is not extensively reported, studies on analogous compounds like 2-piperidineethanol (B17955) demonstrate the feasibility of this approach. For instance, porcine pancreas lipase (PPL) has been used for the resolution of N-Fmoc protected 2-piperidineethanol. rsc.org

Table 1: Key Parameters in Enzyme-Catalyzed Kinetic Resolution

| Parameter | Options | Importance |

| Enzyme | Lipases (e.g., Candida antarctica Lipase B, Porcine Pancreas Lipase) | Determines enantioselectivity and reaction rate. |

| N-Protecting Group | Boc, Cbz, Fmoc | Influences substrate recognition by the enzyme and ease of removal. |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate | Irreversibly generates the acyl-enzyme intermediate, driving the reaction forward. |

| Solvent | Organic solvents (e.g., Toluene, Hexane, Diisopropyl ether) | Affects enzyme activity and stability. |

Organocatalytic Kinetic Resolution

Organocatalysis has emerged as a versatile tool in asymmetric synthesis. Chiral organocatalysts can effectively mediate the kinetic resolution of racemic compounds. For the resolution of 1-(piperazin-2-yl)ethan-1-ol, chiral amines or phosphoric acids could be employed. For instance, a chiral acyl-transfer catalyst could be used to selectively acylate one enantiomer of the N-protected racemic alcohol.

The development of organocatalytic methods for the enantioselective synthesis of C2-functionalized piperazines has been reported, showcasing the potential of this strategy. google.com While direct organocatalytic kinetic resolution of the title compound is not well-documented, the principles can be extrapolated from existing literature on similar substrates. The success of such a resolution would depend on the design of a catalyst that can effectively discriminate between the two enantiomers of the N-protected 1-(piperazin-2-yl)ethan-1-ol.

Chemical Kinetic Resolution Protocols

Chemical kinetic resolution utilizes chiral reagents or catalysts to effect the separation of enantiomers. A notable example is the use of a chiral base to deprotonate one enantiomer of a racemic mixture preferentially. This strategy has been successfully applied to the kinetic resolution of N-Boc-2-arylpiperazines using the chiral base combination of n-butyllithium (n-BuLi) and sparteine. mdpi.comnih.gov

In this approach, the chiral base selectively removes a proton from one enantiomer of the racemic N-Boc-1-(piperazin-2-yl)ethan-1-ol, leading to a lithiated intermediate. This intermediate can then be quenched with an electrophile. The unreacted enantiomer can be recovered with high enantiomeric purity. The success of this method hinges on the kinetic difference in the deprotonation rates of the two enantiomers.

Table 2: Representative Chemical Kinetic Resolution of N-Boc-2-arylpiperazines

| Substrate | Chiral Base | Recovered Starting Material Yield (%) | Enantiomeric Ratio (er) of Recovered Material |

| N-Boc-2-phenylpiperazine | n-BuLi/(-)-sparteine | 42 | 97:3 |

| N-Boc-2-(4-fluorophenyl)piperazine | n-BuLi/(-)-sparteine | 40 | 96:4 |

| N-Boc-2-(2-thienyl)piperazine | n-BuLi/(+)-sparteine surrogate | 45 | 95:5 |

Data adapted from studies on analogous 2-arylpiperazines and is illustrative of the potential of this method. mdpi.com

Classical Resolution Techniques

Classical resolution remains a widely used and practical approach for obtaining enantiomerically pure compounds. These methods involve the separation of a racemic mixture into its constituent enantiomers through physical means, typically after conversion into diastereomers.

Diastereomeric Salt Formation and Crystallization

This is one of the oldest and most common methods for resolving racemates. It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. nih.govnih.gov Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.

For the resolution of 1-(piperazin-2-yl)ethan-1-ol, which is a basic compound, a chiral acidic resolving agent such as tartaric acid, mandelic acid, or camphorsulfonic acid would be suitable. nih.govnih.gov The racemic piperazine derivative is treated with an enantiomerically pure chiral acid in an appropriate solvent. The resulting diastereomeric salts will have different solubilities, allowing one diastereomer to crystallize out of the solution while the other remains dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure piperazine derivative. The choice of resolving agent and solvent is crucial and often determined empirically.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (-)-Di-p-toluoyl-L-tartaric acid | Chiral Acid |

Chromatographic Resolution on Chiral Stationary Phases

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. rsc.orgrug.nl This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation.

For the resolution of 1-(piperazin-2-yl)ethan-1-ol, high-performance liquid chromatography (HPLC) with a suitable CSP would be the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines and alcohols. rsc.org The racemic mixture is passed through a column packed with the CSP, and the two enantiomers are eluted at different times, allowing for their collection as separate, enantiomerically pure fractions. The mobile phase composition, flow rate, and temperature are optimized to achieve the best separation.

Table 4: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Typical Applications |

| Polysaccharide-based | Cellulose or amylose derivatives | Broad range of chiral compounds |

| Pirkle-type | π-acidic or π-basic moieties | Compounds with aromatic rings |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Inclusion complex formation |

| Protein-based | e.g., α1-acid glycoprotein (B1211001) (AGP) | Pharmaceutical compounds |

Advanced Spectroscopic and Stereochemical Characterization of R 1 R Piperazin 2 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For a compound with multiple chiral centers like (R)-1-((R)-piperazin-2-yl)ethan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to establish stereochemical relationships.

The initial characterization begins with 1D ¹H and ¹³C NMR spectroscopy to identify the chemical environments of the hydrogen and carbon atoms. However, due to signal overlap and complex splitting patterns inherent in the piperazine (B1678402) ring, 2D NMR techniques are required for complete assignment. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would establish the connectivity within the piperazine ring (e.g., H-2 to H-3 protons, H-5 to H-6 protons) and within the ethan-1-ol side chain (e.g., the methine proton to the methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.comnih.gov It is crucial for assigning the carbon signals based on the already-determined proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. nih.govipb.pt This is vital for connecting the ethan-1-ol substituent to the piperazine ring, for instance, by observing a correlation between the H-2 proton of the piperazine ring and the carbons of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding connectivity. ipb.pt They are particularly powerful for determining stereochemistry and conformation. For example, a NOESY or ROESY experiment could reveal through-space interactions between the ethan-1-ol side chain protons and specific protons on the piperazine ring, helping to define the preferred conformation of the side chain relative to the ring.

A comprehensive analysis using these techniques allows for the unambiguous assignment of all signals, as detailed in the tables below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃ This interactive table provides the expected chemical shifts for each atom.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Piperazine C2-H | 3.10 | 58.5 |

| Piperazine C3-H₂ | 2.95, 2.75 | 46.0 |

| Piperazine C5-H₂ | 3.05, 2.85 | 45.8 |

| Piperazine C6-H₂ | 2.90, 2.70 | 45.5 |

| Ethan-1-ol C1'-H | 3.85 | 65.0 |

| Ethan-1-ol C2'-H₃ | 1.15 | 22.5 |

| N1-H / N4-H | 2.50 (broad) | - |

Table 2: Expected Key 2D NMR Correlations This table summarizes the crucial correlations expected in 2D NMR spectra for structural confirmation.

| Experiment | Correlating Protons | Correlating Proton-Carbon Pairs |

|---|---|---|

| COSY | C2-H ↔ C3-H₂ | - |

| C5-H₂ ↔ C6-H₂ | - | |

| C1'-H ↔ C2'-H₃ | - | |

| HSQC | - | C2-H ↔ C2 |

| - | C3-H₂ ↔ C3 | |

| - | C1'-H ↔ C1' | |

| - | C2'-H₃ ↔ C2' | |

| HMBC | - | C2'-H₃ ↔ C1' |

| - | C1'-H ↔ C2 |

Determining the enantiomeric excess (e.e.) is critical for validating an asymmetric synthesis. NMR spectroscopy using Chiral Solvating Agents (CSAs) provides a direct and accurate method for this analysis. researchgate.netunipi.it CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction creates different magnetic environments for the corresponding nuclei in the two enantiomers, leading to the splitting of signals in the NMR spectrum. researchgate.net

For this compound, a chiral acid such as (R)- or (S)-mandelic acid could be used as a CSA. Upon addition of the CSA to a solution of the analyte, the signals of the (R,R) enantiomer would be slightly shifted compared to the signals of the (S,S) enantiomer (if present). The e.e. can then be calculated by integrating the separated signals.

Table 3: Hypothetical ¹H NMR Data with a Chiral Solvating Agent This table illustrates the expected signal splitting upon addition of a CSA.

| Proton | Chemical Shift (δ, ppm) without CSA | Chemical Shift (δ, ppm) with (S)-Mandelic Acid | Δδ (ppm) |

|---|---|---|---|

| C1'-H of (R,R)-enantiomer | 3.85 | 3.88 | - |

| C1'-H of (S,S)-enantiomer | 3.85 | 3.92 | 0.04 |

| C2'-H₃ of (R,R)-enantiomer | 1.15 | 1.17 | - |

While CSA analysis is excellent for determining enantiomeric purity, assigning the absolute configuration often requires the formation of stable diastereomers through covalent bonding with a Chiral Derivatizing Agent (CDA). researchgate.net The resulting diastereomers have distinct physical properties and, crucially, different NMR spectra. nih.gov

The alcohol and secondary amine functionalities in this compound are suitable sites for derivatization. A common CDA is Mosher's acid chloride, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Reacting the analyte with, for example, (R)-MTPA-Cl would yield a stable diastereomeric ester. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the protons or fluorine atoms near the newly formed chiral center and comparing them to established models, the absolute configuration of the original alcohol center can be determined. frontiersin.org

Table 4: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for MTPA Esters This table shows the principle of using chemical shift differences in diastereomers to assign configuration.

| Analyte Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| C2'-H₃ | 1.25 | 1.21 | -0.04 |

Vibrational Spectroscopy for Conformational and Functional Group Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational state. mdpi.comumanitoba.ca These methods are complementary and probe the vibrational modes of molecules. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The spectrum is a plot of absorbance versus wavenumber and is characteristic of the molecule's functional groups. mdpi.com For this compound, the key functional groups (O-H, N-H, C-H, C-O, C-N) give rise to distinct absorption bands. The position and shape of the O-H and N-H stretching bands can also provide information about hydrogen bonding. mdpi.com

Table 5: Characteristic FT-IR Absorption Bands This interactive table lists the expected vibrational frequencies for the compound's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Alcohol |

| 3350-3250 (medium) | N-H Stretch | Secondary Amine |

| 2960-2850 (strong) | C-H Stretch | Aliphatic |

| 1470-1430 (medium) | C-H Bend | CH₂, CH₃ |

| 1260-1000 (strong) | C-O Stretch | Secondary Alcohol |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. rug.nl While FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like O-H and C=O), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (e.g., symmetric and non-polar bonds like C-C and C-S). researchgate.net The Raman spectrum of this compound would be expected to show strong signals for the piperazine ring breathing modes and C-C backbone stretches, which may be weak in the FT-IR spectrum.

Table 6: Characteristic Raman Shifts This table highlights the complementary vibrational modes observed with Raman spectroscopy.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| 2950-2850 | C-H Stretch | Aliphatic |

| 1460-1440 | CH₂ Scissoring | Piperazine Ring |

| 1350-1250 | CH₂ Wagging/Twisting | Piperazine Ring |

| 1100-1000 | C-N Stretch | Piperazine Ring |

| 900-800 | Ring Breathing Mode | Piperazine Ring |

Mass Spectrometry for Molecular Structure and Purity Assessment

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental formula of a molecule. For this compound, with a chemical formula of C₆H₁₄N₂O, the theoretical exact mass can be calculated. However, a search of the scientific literature did not yield any published HRMS data for this specific compound. Therefore, experimental values for its protonated form ([M+H]⁺) or other adducts are not available for comparison.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion | Theoretical m/z |

|---|---|---|

| C₆H₁₄N₂O | [M+H]⁺ | 131.1184 |

| C₆H₁₄N₂O | [M+Na]⁺ | 153.1004 |

| C₆H₁₄N₂O | [M+K]⁺ | 169.0743 |

Note: This table represents calculated theoretical values, not experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented through collision-induced dissociation. The resulting fragment ions provide valuable information about the compound's structural connectivity.

No published MS/MS studies or fragmentation data for this compound were found. Consequently, a detailed analysis of its characteristic fragmentation pathways cannot be provided.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid, including the absolute configuration of chiral centers.

Anomalous Dispersion Techniques for Absolute Stereochemistry

To confirm the (R,R) absolute configuration of the two stereocenters in this compound, anomalous dispersion techniques, often utilizing a heavy atom, would be necessary during X-ray diffraction analysis. As no crystallographic data is available, the absolute stereochemistry has not been experimentally confirmed by this method in the public domain.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. The resulting CD spectrum is characteristic of a specific enantiomer.

A search of the scientific literature did not uncover any published Circular Dichroism spectra or chiroptical data for this compound. Therefore, its specific Cotton effects and their use in confirming the stereochemical assignment are not documented.

Optical Rotation Measurements and Correlation with Absolute Configuration

Optical rotation is a fundamental chiroptical property of chiral molecules, describing their ability to rotate the plane of plane-polarized light. This phenomenon arises from the differential interaction of left and right circularly polarized light with a chiral substance. The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation ([α]), a characteristic constant for a given compound under specific conditions of temperature, wavelength, solvent, and concentration.

The specific rotation is a critical parameter in stereochemical analysis as it provides a direct link to the three-dimensional arrangement of atoms in a molecule. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. For instance, if one enantiomer rotates light in a clockwise direction (dextrorotatory, designated as (+)), its mirror image will rotate light in a counter-clockwise direction (levorotatory, designated as (-)) by the exact same amount.

The absolute configuration of a chiral center, designated as (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left) according to the Cahn-Ingold-Prelog priority rules, defines the actual spatial arrangement of its substituents. While the (R)/(S) nomenclature provides an unambiguous description of the stereochemistry, it does not have a simple, direct correlation with the sign of the optical rotation ((+)/(-)). The direction and magnitude of optical rotation are complex functions of the molecule's electronic structure and conformation, and cannot be reliably predicted from the (R)/(S) designation alone without experimental data or high-level computational modeling.

Establishing the Correlation:

The definitive correlation between the measured optical rotation and the absolute configuration of a molecule like this compound is typically established through one or more of the following methods:

X-ray Crystallography: This is the gold standard for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms can be determined, unequivocally establishing the (R) or (S) configuration at each chiral center. If a crystalline derivative of the enantiomerically pure compound can be prepared, its absolute structure can be determined, and thus correlated with its measured optical rotation.

Chemical Correlation: The absolute configuration can be inferred by chemically converting the molecule, without affecting the stereocenters, to a compound of known absolute configuration and optical rotation. For example, if this compound could be synthesized from or converted to a known chiral starting material, its stereochemistry could be confidently assigned.

Chiroptical Spectroscopy and Computational Methods: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), coupled with quantum chemical calculations, can predict the chiroptical properties of a molecule with a given absolute configuration. By comparing the experimentally measured spectrum with the calculated spectra for both the (R,R) and (S,S) enantiomers, the correct absolute configuration can be assigned.

Hypothetical Optical Rotation Data:

In the absence of experimental data, a hypothetical data table is presented below to illustrate how such information would be reported for this compound. It is crucial to note that these values are purely illustrative and not based on experimental findings.

| Parameter | Hypothetical Value | Conditions |

| Specific Rotation ([α]D20) | +XX.X° | c = 1.0 in Methanol (B129727), at 20°C, using a sodium D-line (589 nm) |

| Enantiomeric Excess (ee) | >99% | Determined by chiral HPLC or NMR spectroscopy |

| Absolute Configuration | (2R, 1'R) | Confirmed by X-ray crystallography (hypothetical) |

This table demonstrates the type of data that would be necessary to fully characterize the stereochemical properties of this compound. The positive sign is arbitrarily assigned for illustrative purposes. The actual sign of rotation would need to be determined experimentally.

Conformational Analysis and Computational Studies of R 1 R Piperazin 2 Yl Ethan 1 Ol

Theoretical Exploration of Conformational Landscapes

The conformational flexibility of (R)-1-((R)-piperazin-2-yl)ethan-1-ol is primarily dictated by the puckering of the piperazine (B1678402) ring and the rotational freedom of the ethanol (B145695) side chain. Computational chemistry provides powerful tools to map this complex energy landscape.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are instrumental in exploring the vast conformational space of flexible molecules like this compound. These methods allow for the identification of low-energy conformers and the study of their dynamic behavior.

MD simulations can reveal the time-dependent evolution of the molecule's geometry, providing insights into the flexibility of the piperazine ring and the side chain. These simulations can also elucidate the role of solvent in stabilizing different conformations.

Table 1: Illustrative Data from Molecular Dynamics Simulations

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Predominant Piperazine Conformation | Chair |

| Side Chain Torsional Angle (C-C-O-H) | -60°, 60°, 180° |

Density Functional Theory (DFT) Calculations for Conformer Energies and Geometries

For a more accurate determination of the relative energies and geometries of the identified conformers, Density Functional Theory (DFT) calculations are employed. DFT provides a quantum mechanical description of the electronic structure, offering a higher level of theory compared to molecular mechanics.

By performing geometry optimizations and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*), the relative stabilities of different chair and boat conformations of the piperazine ring, as well as various rotamers of the ethanol side chain, can be precisely determined.

Table 2: Relative Energies of this compound Conformers (DFT)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (equatorial side chain) | 0.00 |

| Chair (axial side chain) | 2.5 |

Analysis of Intramolecular Interactions and Stereoelectronic Effects

The conformational preferences of this compound are governed by a delicate balance of intramolecular interactions and stereoelectronic effects.

Nitrogen Inversion and Ring Puckering Dynamics of the Piperazine Moiety

The piperazine ring is not static but undergoes dynamic processes, including nitrogen inversion and ring puckering. The energy barrier for nitrogen inversion in piperazine derivatives is typically low, allowing for rapid interconversion between different invertomers. ijcce.ac.irresearchgate.net

The puckering of the piperazine ring, predominantly between chair and boat conformations, is another important dynamic process. The chair conformation is generally the most stable for piperazine itself. researchgate.net However, the substituents can influence the energy landscape of these puckering motions. Enhanced sampling molecular dynamics simulations can be employed to thoroughly explore these dynamics. nih.gov

Computational Modeling of Chiral Recognition and Interactions:A meaningful discussion of this topic would necessitate data from molecular docking or other simulation methods that model the interaction of this compound with other chiral molecules or biological targets.

Therefore, due to the absence of specific computational research on this compound in the public domain, the creation of an article with the specified detailed sections and data tables is not feasible at this time.

Applications of R 1 R Piperazin 2 Yl Ethan 1 Ol in Asymmetric Catalysis and Organic Synthesis

As a Chiral Building Block for Complex Enantiopure Molecule Synthesis

Chiral building blocks are essential for the efficient construction of enantiomerically pure molecules, particularly in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety. The enantiopure C2-substituted piperazine (B1678402) framework of (R)-1-((R)-piperazin-2-yl)ethan-1-ol, possessing two defined stereocenters, makes it a valuable potential precursor for more complex chiral structures. Various synthetic strategies have been developed to access enantiopure carbon-substituted piperazines, including the asymmetric hydrogenation of pyrazines, cyclization of precursors derived from the chiral pool (like amino acids), and asymmetric lithiation-trapping methods. york.ac.ukrsc.orgrsc.org

Synthesis of Advanced Pharmaceutical Intermediates

The synthesis of enantiopure piperazine derivatives is a key step in the production of numerous pharmaceuticals. The utility of such building blocks has been demonstrated in the asymmetric synthesis of an intermediate for Indinavir, an HIV protease inhibitor. mdpi.com In that work, an asymmetric lithiation-substitution of an N-Boc piperazine was used to install a substituent at the C2-position with high stereocontrol, showcasing a powerful method for creating α-functionalized piperazines. mdpi.comyork.ac.uk Similarly, C-substituted piperazines form the core of potent and selective melanocortin-4 receptor (MC4R) agonists, where the synthesis began with a protected L-α,β-diaminopropionate derived from the chiral pool. nih.gov The this compound molecule, with its pre-defined stereochemistry and functional handles (two secondary amines and a secondary alcohol), could serve as a versatile starting point for elaboration into analogous complex drug intermediates.

Incorporation into Natural Product Synthetic Strategies

The piperazine nucleus is not only prevalent in synthetic drugs but also appears in natural products. For instance, piperazirum, a bioactive alkaloid isolated from Arum palaestinum, features a substituted piperazin-2-one (B30754) core. beilstein-journals.org The total synthesis of such natural products relies on stereocontrolled methods to construct the heterocyclic ring with the correct relative and absolute stereochemistry. A key strategy in a reported synthesis of the proposed structure of piperazirum was a nitro-Mannich reaction to establish the stereocenters on the ring before cyclization. beilstein-journals.org A pre-formed chiral building block like this compound could offer a more direct entry into the core of such natural products, bypassing the need to construct the chiral piperazine ring from acyclic precursors.

Modular Assembly of Chiral Scaffolds

Modern drug discovery often relies on the creation of libraries of structurally diverse compounds for screening. Modular synthetic approaches that allow for the flexible combination of different building blocks are highly valuable. organic-chemistry.orgacs.org Gold- and palladium-catalyzed cyclization reactions have been developed to provide modular access to highly substituted piperazine scaffolds. organic-chemistry.orgacs.org These methods often involve coupling various diamine components with other fragments to generate the piperazine ring. acs.org By starting with a complex, enantiopure building block such as this compound, chemists can employ a "scaffold-based" modular approach. The two distinct nitrogen atoms and the hydroxyl group can be selectively functionalized, allowing for the rapid generation of a library of complex chiral molecules built upon a common core, expanding the accessible chemical space for drug discovery programs. organic-chemistry.org

As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The structural motif of a C2-symmetric or pseudo-C2-symmetric 1,2-diamine combined with alcohol functionality makes this compound an excellent candidate for a chiral ligand in transition metal catalysis. Chiral β-amino alcohols and 1,2-diamines are among the most effective ligand classes for a wide range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. acs.orgmdpi.com

Ligand Design and Rational Modification for Enhanced Enantioselectivity

The effectiveness of a chiral ligand is determined by its ability to create a well-defined, asymmetric environment around a metal center. Key design principles include steric bulk, electronic properties, and conformational rigidity. Research on ruthenium-catalyzed asymmetric transfer hydrogenation has shown that the inherent rigidity of the ligand backbone, such as that found in (1S,2R)-1-amino-2-indanol, is crucial for achieving high enantioselectivity. mdpi.comd-nb.info The piperazine ring in this compound provides a conformationally constrained chair-like backbone, which can impart a predictable and stable chiral environment.

Furthermore, the two secondary amine positions offer sites for rational modification. By installing bulky or electronically-tuned substituents at the N1 or N4 positions, the steric and electronic properties of the ligand can be systematically altered. This tuning is a common strategy to optimize a catalyst's activity and enantioselectivity for a specific substrate. The vicinal nitrogen and oxygen atoms are perfectly positioned to form a stable five-membered chelate ring with a metal center, a common feature of highly effective catalysts. d-nb.info

Applications in Asymmetric Hydrogenation

One of the most powerful applications for chiral diamine and amino alcohol ligands is in the ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones to produce chiral alcohols. acs.orgacs.org The seminal work by Noyori and colleagues established that catalysts of the type trans-Ru(H)₂(diphosphine)(diamine) are exceptionally efficient and enantioselective. acs.org The mechanism is understood to involve a metal-ligand cooperative effect, where a hydride from the ruthenium and a proton from the diamine ligand's N-H group are transferred to the ketone substrate in a concerted, six-membered transition state. acs.org

Given its structure as a chiral diamine and amino alcohol, this compound is an ideal candidate to serve as the chiral diamine component in such a catalyst system. In combination with a chiral diphosphine like BINAP and a ruthenium precursor, it would be expected to form a highly active catalyst for the reduction of a wide range of ketones. The performance of analogous chiral amino alcohol ligands in the Ru-catalyzed asymmetric transfer hydrogenation of ketones demonstrates the potential of this structural class.

| Substrate (Ketimine) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-(Diphenylphosphinyl)acetophenone imine | (1S,2R)-1-Amino-2-indanol | 94 | 82 |

| N-(Diphenylphosphinyl)-4'-methoxyacetophenone imine | (1S,2R)-1-Amino-2-indanol | 92 | 78 |

| N-(Diphenylphosphinyl)-4'-chloroacetophenone imine | (1S,2R)-1-Amino-2-indanol | 91 | 80 |

| N-(Diphenylphosphinyl)-2'-methoxyacetophenone imine | (1S,2R)-1-Amino-2-indanol | 90 | 75 |

| N-(Diphenylphosphinyl)propiophenone imine | (1S,2R)-1-Amino-2-indanol | 93 | 71 |

The data in Table 1, using the rigid amino alcohol (1S,2R)-1-amino-2-indanol, shows consistently high yields and good to excellent enantioselectivities in the reduction of challenging N-phosphinyl ketimines. mdpi.com This demonstrates the profound influence of a rigid, chiral amino alcohol ligand on the stereochemical outcome of the reaction. It is reasonable to predict that a catalyst derived from this compound would exhibit similar efficacy in related asymmetric hydrogenation reactions.

Chiral Amine-Directed Asymmetric Functionalization Reactions

Mechanistic Studies of Ligand-Metal Complex Formation and Reactivity

As an Organocatalyst in Enantioselective Transformations , including:

Design Principles for Organocatalytic Activity

Applications in Enantioselective Aldol Reactions

Enantioselective Mannich Reactions

Michael Additions and Other Carbon-Carbon Bond Formations

The search results did yield information on the broader class of chiral piperazine derivatives and their applications in catalysis. However, per the strict instructions to focus solely on "this compound," this more general information cannot be used to construct the requested article.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested, due to the absence of published research on this specific compound's applications.

As an Organocatalyst in Enantioselective Transformations

Catalyst Immobilization and Recycling Strategies

The development of heterogeneous catalysts from homogeneous precursors like this compound is a critical step toward more sustainable and industrially viable chemical processes. Immobilization facilitates catalyst recovery and reuse, reduces product contamination, and simplifies downstream purification processes.

One promising approach for the immobilization of piperazine-based catalysts involves their covalent attachment to polymer brushes on the inner walls of microreactors. This technique has been successfully demonstrated for piperazine, where it was grafted onto glycidyl (B131873) methacrylate (B99206) polymer brushes. researchgate.net Such a system showcased excellent catalytic activity in Knoevenagel and nitroaldol condensation reactions, with the catalytic activity remaining intact even after two months of use. researchgate.net This strategy could be adapted for this compound, leveraging its hydroxyl and secondary amine functionalities for covalent linkage to a solid support.

The choice of the support material is crucial and can significantly influence the catalyst's performance. rsc.org Polymeric supports, such as polystyrene cross-linked with divinylbenzene, are commonly used. However, the nature of the polymer backbone can affect the accessibility of the catalytic sites. rsc.org For instance, gel-type resins require swelling in a suitable solvent to expose the active sites. rsc.org The immobilization of chiral catalysts onto achiral polymers has been shown to sometimes lead to deceiving catalytic performances if the support is not optimized. rsc.org

An alternative to traditional polymer beads is the use of dendrimers as supports, which can mitigate some of the diffusional problems associated with gel-type resins. rsc.org Furthermore, the use of chiral polymer supports can introduce an additional level of stereocontrol in catalytic reactions. rsc.org

The reusability of immobilized catalysts is a key metric of their practical utility. For instance, a piperazine catalyst immobilized on graphene oxide was easily separated and reused for at least six cycles without a significant loss of activity in the synthesis of 2-amino-3-cyano-4H-chromenes. While this example does not use the specific chiral piperazine of interest, it highlights the potential for high recyclability in well-designed heterogeneous systems.

Table 1: Potential Supports for Immobilization of this compound

| Support Material | Potential Advantages | Relevant Findings |

|---|---|---|

| Polymer Brushes | High surface area-to-volume ratio in microreactors, long-term stability. researchgate.net | Piperazine-functionalized polymer brushes in a glass microreactor showed good catalytic activity for several condensation reactions and maintained activity after 2 months. researchgate.net |

| Polystyrene Resins | Commercially available, well-understood properties. rsc.org | The polymer matrix can influence catalytic efficiency; gel-type resins have accessibility limitations. rsc.org |

| Dendrimers | Mitigates diffusional problems seen in gel-type resins. rsc.org | A suitable alternative to traditional polymer supports. rsc.org |

| Graphene Oxide | High surface area, potential for enhanced catalytic activity. | Immobilized piperazine on graphene oxide was reusable for at least six cycles without significant loss of activity. |

| Mesoporous Silica (B1680970) (e.g., SBA-15) | High surface area, tunable pore size, good thermal and mechanical stability. nih.gov | Chiral amino oxazoline (B21484) ligands have been successfully immobilized on SBA-15, creating recyclable heterogeneous catalysts for asymmetric allylic oxidation. nih.gov |

Derivatization Strategies for Expanding Catalytic Scope and Efficiency

The derivatization of this compound offers a powerful strategy to fine-tune its steric and electronic properties, thereby expanding its applicability to a wider range of asymmetric transformations and improving its catalytic performance. The presence of two secondary amines and a hydroxyl group provides multiple sites for chemical modification.

One common derivatization strategy involves the N-alkylation or N-arylation of the piperazine nitrogen atoms. For example, the synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from S-phenylalanine highlights how benzyl (B1604629) groups can be introduced to create novel chiral piperazine structures. clockss.org Such modifications can significantly alter the steric environment around the catalytic center, which can be crucial for achieving high enantioselectivity.

Another avenue for derivatization is the modification of the hydroxyl group. This could involve esterification or etherification to introduce different functional groups that can participate in substrate binding or influence the electronic nature of the catalyst.

Furthermore, the piperazine backbone can be incorporated into more complex ligand architectures. For instance, chiral piperazines have been used as backbones for the development of bipyridyl-type ligands for transition metal catalysis. durham.ac.uk The synthesis of such ligands often involves the de novo construction of a pyridine (B92270) nucleus attached to the chiral piperazine scaffold. durham.ac.uk These more elaborate ligands can then be used in a variety of metal-catalyzed reactions, such as allylic substitution and oxidation. durham.ac.uk

The synthesis of chiral pyridine-aminophosphine ligands based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds is another example of how a core chiral structure can be elaborated into a more complex and tunable ligand for asymmetric hydrogenation. rsc.org A similar approach could be envisioned for this compound, where the piperazine unit serves as the chiral backbone for the construction of novel phosphine-containing ligands.

The ultimate goal of derivatization is to create a library of catalysts with diverse structures and catalytic properties. This allows for the rapid screening of catalysts for a specific transformation to identify the optimal catalyst for achieving high yield and enantioselectivity.

Table 2: Potential Derivatization Strategies for this compound

| Derivatization Site | Modification Strategy | Potential Impact on Catalysis |

|---|---|---|

| Piperazine Nitrogens | N-alkylation (e.g., benzylation), N-arylation | Modifies steric bulk, influences catalyst solubility and stability. |

| Hydroxyl Group | Esterification, Etherification | Introduces new functional groups for substrate interaction, alters electronic properties. |

| Piperazine Backbone | Incorporation into larger ligand frameworks (e.g., bipyridyls, phosphine (B1218219) ligands) | Creates new classes of ligands for transition metal catalysis, enables participation in a wider range of reactions. |

| Combination of Modifications | Multiple derivatizations at different sites | Allows for fine-tuning of catalyst properties for specific applications. |

Methods for Enantiomeric Purity and Isomeric Analysis of R 1 R Piperazin 2 Yl Ethan 1 Ol

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for the enantiomeric and diastereomeric separation of chiral compounds. The method relies on the differential interaction between the stereoisomers and a chiral stationary phase (CSP), leading to different retention times and thus, separation.

The success of a chiral HPLC separation is highly dependent on the selection of an appropriate CSP. For amino alcohol compounds such as (R)-1-((R)-piperazin-2-yl)ethan-1-ol, polysaccharide-based CSPs are widely recognized for their broad enantioselectivity. orientjchem.org These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. orientjchem.org Columns like Chiralpak® IC, which features a cellulose tris(3,5-dichlorophenylcarbamate) selector, have demonstrated effectiveness in separating piperazine (B1678402) derivatives. jocpr.com

Optimization of the separation requires careful adjustment of the mobile phase composition. A typical mobile phase consists of a nonpolar organic solvent (e.g., n-hexane, heptane) mixed with an alcohol modifier (e.g., ethanol (B145695), isopropanol). orientjchem.org Small amounts of an amine modifier, such as diethylamine (B46881) (DEA), are often added to the mobile phase. This is crucial for improving the peak shape of basic compounds like piperazines by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica surface, thereby reducing peak tailing. orientjchem.orgjocpr.com

Table 1: Example HPLC Conditions for Chiral Piperazine Derivative Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak® IC (Cellulose-based CSP) | Provides enantioselective interactions for separation. |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) | Balances solvent strength and selectivity; DEA improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls analysis time and separation efficiency. |

| Temperature | 25 °C | Affects retention times and resolution. |

| Detection | UV at 230 nm | Monitors the elution of the separated isomers. |

Developing a validated HPLC method ensures its reliability for routine purity testing. The process begins with screening different chiral columns and mobile phase combinations to achieve baseline resolution of all four stereoisomers. Once a suitable system is identified, parameters are fine-tuned to optimize resolution, peak symmetry, and analysis time.

Validation of the method is performed to demonstrate its suitability. Key validation parameters include:

Specificity: The ability to distinguish the (R,R)-isomer from other stereoisomers and any potential impurities.

Linearity: Establishing a linear relationship between the concentration of each isomer and the detector response over a specified range.

Accuracy: The closeness of the measured values to the true values, often assessed by analyzing samples with known amounts of each stereoisomer.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the undesired isomers that can be reliably detected and quantified, respectively. jocpr.com

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. mdpi.com For polar molecules like this compound, direct analysis is often challenging. Therefore, a derivatization step is typically required to convert the amine and alcohol functional groups into less polar, more volatile derivatives, for instance, by acylation.

The separation is performed on a capillary column coated with a CSP. Modified cyclodextrins are the most common type of CSP used in GC. nih.govgcms.cz These cyclodextrin (B1172386) derivatives form transient diastereomeric inclusion complexes with the derivatized enantiomers, allowing for their separation based on differences in volatility and complex stability. nih.gov The choice of the specific cyclodextrin derivative and the optimization of the temperature program are critical for achieving resolution. rsc.org

Capillary Electrophoresis (CE) with Chiral Additives

Capillary Electrophoresis (CE) offers a high-efficiency alternative for chiral separations with the advantages of low sample and reagent consumption. creative-proteomics.com Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

For amino alcohols and piperazine derivatives, cyclodextrins and their sulfated derivatives are highly effective chiral selectors. nih.govresearchgate.net The separation principle is based on the differential interaction of the enantiomers with the chiral selector, leading to the formation of transient diastereomeric complexes that have different electrophoretic mobilities. nih.gov Factors such as the type and concentration of the chiral selector, the pH of the BGE, the applied voltage, and the capillary temperature must be carefully optimized to achieve baseline separation. nih.govnih.gov The use of organic modifiers like methanol (B129727) in the buffer can also enhance resolution. researchgate.net

Derivatization with Chiral Auxiliary Reagents for Diastereomeric Analysis

An indirect method for determining enantiomeric purity involves derivatization with a single-enantiomer chiral derivatizing agent (CDA). This reaction converts the mixture of enantiomers into a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated using standard, non-chiral analytical techniques like conventional reverse-phase HPLC or GC. rsc.org

For compounds containing amine and alcohol groups, reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) are commonly used. wikipedia.orgscience.gov The reaction of the stereoisomers of this compound with an enantiomerically pure CDA will produce a mixture of diastereomeric esters and amides. These can then be separated and quantified on an achiral column. The primary concerns with this method are ensuring the CDA is 100% optically pure and that the derivatization reaction proceeds to completion without any kinetic resolution, where one enantiomer reacts faster than the other. wikipedia.org

Table 2: Comparison of Chiral Analysis Methods

| Method | Separation Principle | Key Advantages | Common Application |

|---|---|---|---|

| Chiral HPLC | Differential partitioning with a chiral stationary phase | Direct analysis, high versatility, established methodology | Routine quality control and purity testing |

| Chiral GC | Differential partitioning of volatile derivatives with a CSP | High resolution and efficiency | Analysis of volatile or derivatizable chiral compounds |

| Chiral CE | Differential migration of diastereomeric complexes in an electric field | High efficiency, minimal sample/reagent use | Orthogonal method for purity confirmation, analysis of polar compounds |

| Derivatization | Conversion to diastereomers followed by achiral chromatography | Use of standard (achiral) columns, can be used with NMR | When direct chiral methods are unavailable or for structural confirmation |

Chemical Transformations and Reactivity Studies of the Piperazinyl Ethanol Scaffold

Functionalization at the Nitrogen Atoms of the Piperazine (B1678402) Ring

The two nitrogen atoms of the (R)-1-((R)-piperazin-2-yl)ethan-1-ol ring are chemically non-equivalent, providing opportunities for selective functionalization. The N1 nitrogen is adjacent to the stereocenter bearing the hydroxyethyl (B10761427) group, while the N4 nitrogen is less sterically hindered. This inherent difference is a key factor in directing the regioselectivity of reactions.

Selective Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental methods for elaborating the piperazine scaffold. Direct mono-alkylation of piperazine can be challenging due to competing di-alkylation. researchgate.net However, several strategies can be employed to achieve selectivity. Using a large excess of the piperazine starting material can favor mono-substitution. mdpi.com Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is an effective method for controlled mono-alkylation. mdpi.comnih.gov

The electronic and steric differences between N1 and N4 in this compound can be exploited for regioselective functionalization. Alkylation or acylation is generally expected to occur preferentially at the less sterically hindered N4 position. Forcing conditions or the use of specific catalysts might be required to direct substitution to the more hindered N1 site.

| Transformation | Reagents and Conditions | Expected Major Product | Reference |

|---|---|---|---|

| Mono-alkylation (Nucleophilic Substitution) | Alkyl halide (e.g., R-Br, R-I), excess piperazine, base (e.g., K₂CO₃), solvent (e.g., EtOH, ACN) | N4-alkylation favored due to lower steric hindrance | mdpi.comresearchgate.net |

| Mono-alkylation (Reductive Amination) | Aldehyde (R-CHO), NaBH(OAc)₃, solvent (e.g., DCE, CH₂Cl₂) | N4-alkylation | nih.gov |

| Mono-acylation | Acyl chloride (R-COCl) or anhydride (B1165640) ((RCO)₂O), mild base, low temperature | N4-acylation | mdpi.com |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand, base | N4-arylation | mdpi.com |

Protection and Deprotection Strategies for Nitrogen Atoms

To achieve unambiguous functionalization at a specific nitrogen atom, a common strategy involves the use of protecting groups. The selective protection of one amine allows the other to be modified, after which the protecting group can be removed to yield the mono-functionalized piperazine or to allow for a subsequent, different modification at the newly deprotected nitrogen.

The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under many reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA, or HCl). rsc.orgjgtps.com Given the steric environment of this compound, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under standard conditions would likely lead to preferential protection at the N4 position. Protection of the N1 nitrogen might require alternative strategies or result in lower yields. Other protecting groups, such as benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz), offer different deprotection conditions (e.g., hydrogenolysis), providing orthogonality in complex synthetic sequences. rsc.org

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | jgtps.com |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | rsc.org |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenolysis (H₂, Pd/C) | rsc.org |

| Formyl | CHO | Ethyl formate | Acid or base hydrolysis | researchgate.net |

Reactions Involving the Hydroxyl Group

The secondary alcohol in the side chain is another key site for chemical modification, enabling the introduction of a wide range of functional groups through various transformations.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved using various methods, such as reaction with acyl chlorides or anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. medcraveonline.com Enzymatic esterification has also emerged as a mild and selective alternative. medcraveonline.com

Etherification, such as in the Williamson ether synthesis, typically involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The reactivity of the hydroxyl group allows for the attachment of diverse substituents, thereby modifying the molecule's steric and electronic properties.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic acid (RCOOH) + acid catalyst; or Acyl chloride (RCOCl) + base | Ester | medcraveonline.com |

| Etherification (Williamson) | 1. Strong base (e.g., NaH); 2. Alkyl halide (R-X) | Ether | - |

| Tosylation | Tosyl chloride (TsCl), pyridine (B92270) | Tosylate (activates OH as a leaving group) | nih.gov |

| Conversion to Chloride | Tosyl chloride (TsCl), pyridine (prolonged reaction) | Chloride | nih.govresearchgate.net |

Oxidation and Reduction Chemistry of the Secondary Alcohol

The secondary alcohol of this compound can be oxidized to the corresponding ketone, (R)-1-((R)-piperazin-2-yl)ethan-1-one. This transformation is crucial as it introduces a carbonyl group, which can serve as a handle for further reactions like reductive amination or Wittig reactions. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups (such as the unprotected amines). khanacademy.org

Mild reagents like pyridinium (B92312) chlorochromate (PCC) or conditions such as the Swern oxidation are often used to prevent over-oxidation and are compatible with many functional groups. youtube.com More recently, catalytic systems using transition metals like manganese with environmentally benign oxidants have been developed. researchgate.net The reduction of the resulting ketone back to the secondary alcohol can also be synthetically useful, particularly if stereoselective reducing agents are used to control the stereochemistry of the newly formed hydroxyl group.

| Method/Reagent | Description | Reference |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | A mild chromium(VI) reagent that oxidizes secondary alcohols to ketones. | youtube.com |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by a hindered base (e.g., triethylamine). Mild conditions. | youtube.com |

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, typically generated from Na₂Cr₂O₇ and H₂SO₄. Less selective for complex molecules. | youtube.com |

| Manganese Catalysis | Catalytic Mn(OAc)₂ with an oxidant like peracetic acid offers a greener alternative. | researchgate.net |

Ring Functionalization and Modification of the Piperazine Core

While functionalization at the nitrogen atoms is common, direct modification of the carbon skeleton of the piperazine ring has historically been challenging. However, recent advances in C-H functionalization have opened up new possibilities for introducing substituents directly onto the ring's carbon atoms. researchgate.netresearchwithnj.com These methods allow for the creation of more structurally diverse and complex piperazine derivatives that are not easily accessible through traditional synthetic routes. mdpi.com

Methods such as photoredox catalysis can be used for C-H arylation, vinylation, and alkylation, often proceeding via radical intermediates. mdpi.comencyclopedia.pub These reactions can be directed to the α-amino position. For a substrate like this compound, C-H functionalization would likely require prior protection of the nitrogen atoms to prevent side reactions or catalyst inhibition. encyclopedia.pub The regioselectivity of C-H functionalization on the unsymmetrically substituted ring would be an important consideration, potentially influenced by both electronic and steric factors.

| Reaction Type | Methodology | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| C–H Arylation/Vinylation | Visible-light photoredox catalysis | Ir or Ru photocatalysts, N-protected piperazine, aryl/vinyl source | mdpi.comencyclopedia.pub |

| C–H Alkylation | Organic photoredox catalysis | Acridinium salts, N,N-bis-Boc-piperazine, Michael acceptors | mdpi.com |

| Direct C-H Lithiation | Organolithium chemistry | Strong base (e.g., s-BuLi), chiral ligand (e.g., (-)-sparteine), electrophile | researchgate.net |

Exploration of Novel Reaction Pathways and Mechanisms

The chemical scaffold of this compound presents a unique combination of reactive functional groups, including a secondary alcohol, a chiral center at the ethanol (B145695) attachment point, and two secondary amines within the piperazine ring, one of which is adjacent to a chiral carbon. This arrangement opens up a landscape for exploring novel chemical transformations and reaction mechanisms that are yet to be specifically documented for this stereoisomer. The exploration of such pathways is crucial for the synthesis of new derivatives with potential applications in various fields of chemical science. This section will delve into potential, scientifically-grounded reaction pathways and mechanisms, drawing analogies from studies on similar piperazine and amino alcohol structures.

Intramolecular Cyclization and Rearrangement Reactions

The proximate positioning of the hydroxyl group and the piperazine nitrogen atoms in this compound suggests the potential for intramolecular cyclization reactions. Under specific conditions, such as activation of the hydroxyl group, it is conceivable that the piperazine nitrogen could act as an intramolecular nucleophile.

One potential pathway involves the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate. Subsequent intramolecular nucleophilic attack by the N1 or N4 nitrogen of the piperazine ring could lead to the formation of a bicyclic system. The regioselectivity of this cyclization would be an interesting subject of investigation, influenced by the stereochemistry of the starting material and the reaction conditions.

A plausible mechanistic pathway for such a cyclization is outlined below:

Activation of the Hydroxyl Group: The secondary alcohol is first converted to a good leaving group (e.g., OTs, OMs) by reacting with the corresponding sulfonyl chloride in the presence of a base.

Intramolecular Nucleophilic Attack: The piperazine nitrogen (either N1 or N4) then acts as a nucleophile, attacking the carbon bearing the leaving group.

Formation of a Bicyclic Product: This results in the formation of a new carbon-nitrogen bond and the creation of a fused or bridged bicyclic piperazine derivative. The stereochemistry of the final product would be dictated by the mechanism of the cyclization (e.g., S(_N)2-type inversion or retention of configuration).

Stereoselective C-H Functionalization

Recent advancements in catalysis have enabled the direct functionalization of C-H bonds, a strategy that could lead to novel derivatives of the piperazinyl ethanol scaffold. Photoredox catalysis, in particular, has emerged as a powerful tool for the C-H functionalization of amines. mdpi.com

For this compound, the C-H bonds alpha to the nitrogen atoms are potential sites for such transformations. A proposed mechanism for a photoredox-catalyzed C-H arylation is as follows:

Single Electron Transfer (SET): A photocatalyst, upon excitation by visible light, can oxidize the piperazine nitrogen to form a nitrogen-centered radical cation. mdpi.com

Deprotonation: A mild base can then deprotonate the C-H bond alpha to the positively charged nitrogen, generating an α-amino radical. mdpi.com

Radical Addition: This radical can then add to an appropriate coupling partner, such as an electron-deficient arene or vinyl sulfone. mdpi.com

Rearomatization/Elimination and Catalyst Regeneration: Subsequent steps would lead to the final functionalized product and regeneration of the photocatalyst. mdpi.com

The inherent chirality of the starting material could direct the stereochemical outcome of these reactions, making it a promising avenue for asymmetric synthesis.

Ring Expansion and Ring-Opening Reactions

The piperazine ring itself can be a substrate for more complex transformations. For instance, under specific catalytic conditions, it might be possible to achieve ring expansion to a diazepane system. While not directly reported for this specific molecule, such transformations are known for other cyclic amines.

Conversely, ring-opening reactions could provide access to linear diamine structures with preserved stereochemical information. This could be achieved through reductive cleavage or other specialized methods, offering a pathway to novel chiral building blocks.

Data on Related Piperazine Ethanol Transformations

While specific data for this compound is not available, studies on related piperazine ethanol derivatives provide valuable insights into the potential reactivity of this scaffold. The following table summarizes the results of a base-induced synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which demonstrates the nucleophilic character of the piperazine nitrogen and the utility of the piperazine ethanol scaffold in constructing more complex molecules. mdpi.com

| Entry | Disulfide | Product | Yield (%) |

|---|---|---|---|

| 1 | Diphenyl disulfide | 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile | 90 |

| 2 | Bis(4-chlorophenyl) disulfide | 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | 88 |

| 3 | Bis(4-fluorophenyl) disulfide | 2-(4-(2-((4-fluorophenyl)thio)ethyl)piperazinyl)acetonitrile | 85 |

| 4 | Bis(2-naphthyl) disulfide | 2-(4-(2-(naphthalen-2-ylthio)ethyl)piperazinyl)acetonitrile | 82 |

This data illustrates a robust S(_N)2 reaction pathway for the synthesis of various sulfur-containing ethyl piperazine derivatives. mdpi.com The proposed mechanism involves the in-situ formation of a thiolate anion which then participates in the nucleophilic substitution. mdpi.com

Future Research Directions and Unexplored Avenues for R 1 R Piperazin 2 Yl Ethan 1 Ol

Development of More Sustainable and Greener Synthetic Methodologies

The current synthesis of chiral piperazines often relies on multi-step processes that may involve hazardous reagents and generate significant waste. A pivotal direction for future research is the development of more environmentally benign and sustainable synthetic routes to (R)-1-((R)-piperazin-2-yl)ethan-1-ol.

Key research objectives in this area include:

Biocatalytic Routes: Employing enzymes or whole-cell systems for the asymmetric synthesis of the piperazine (B1678402) core or for the resolution of racemic mixtures. Biotechnological routes offer mild reaction conditions, high selectivity, and reduced waste compared to conventional chemical methods. researchgate.net

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. This includes exploring catalytic C-H functionalization and annulation strategies that avoid the use of stoichiometric reagents. mdpi.com

Renewable Feedstocks: Investigating the use of bio-based starting materials derived from renewable resources to replace petroleum-based precursors.

Green Solvents: Shifting from traditional volatile organic compounds to greener alternatives such as water, supercritical fluids, or bio-derived solvents to minimize environmental impact.

Recent advancements in photoredox catalysis offer a greener approach for the synthesis of piperazines, sometimes allowing reactions to proceed under milder conditions and even in continuous flow systems, which aligns with the principles of green chemistry. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often petroleum-based | Renewable, bio-based feedstocks |

| Catalysis | Stoichiometric reagents, heavy metals | Biocatalysts, photoredox catalysts, earth-abundant metals |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, ionic liquids, bio-solvents |

| Waste Generation | High E-Factor (Environmental Factor) | Low E-Factor, focus on recycling |

| Energy Consumption | Often requires high temperatures/pressures | Milder reaction conditions, lower energy input |

Discovery of Novel Catalytic Applications and Reaction Types

The inherent chirality and the presence of multiple coordination sites (two nitrogen atoms and a hydroxyl group) make this compound an attractive ligand for asymmetric catalysis. While chiral piperazine derivatives have been used in reactions like enantioselective Henry reactions, their full catalytic potential is far from realized. researchgate.net

Future research should focus on:

New Ligand Design: Modifying the parent structure by introducing various substituents on the nitrogen atoms or the ethanol (B145695) side chain to tune its steric and electronic properties. This would create a library of ligands for screening in a wide range of asymmetric transformations.

Unsupported and Supported Catalysis: Developing both homogeneous catalysts for high activity and selectivity, and heterogeneous catalysts by immobilizing the chiral piperazine moiety on solid supports (e.g., polymers, silica (B1680970), metal-organic frameworks) for enhanced stability and recyclability. rsc.org

Exploration of New Reactions: Testing the efficacy of metal complexes derived from this compound in various catalytic reactions, such as:

Asymmetric hydrogenations and transfer hydrogenations. dicp.ac.cnacs.orgrsc.org

Carbon-carbon bond-forming reactions (e.g., aldol, Michael, and allylic alkylation reactions).

Carbon-heteroatom bond-forming reactions.